molecular formula C8H12ClF2NO B1476502 2-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one CAS No. 2005877-12-1

2-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one

Cat. No. B1476502
CAS RN: 2005877-12-1
M. Wt: 211.64 g/mol
InChI Key: TYRNAWDZUFQTAP-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one, also known as 2-chloro-N-3,3-difluoropiperidin-1-ylpropan-1-one, is a chemical compound that is used in a variety of scientific applications. This compound is a synthetic organofluorine compound, which is a type of organic compound that contains at least one carbon-fluorine bond. The compound is colorless and has a melting point of 81-83°C and a boiling point of 248-250°C. It is insoluble in water but soluble in organic solvents.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis and Reactivity of Fluorinated Compounds : Research by Verniest et al. (2008) explored the synthesis of 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This method was applied to create N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).

  • Development of Chiral Intermediates : A study by Arnone et al. (1991) achieved high enantioselection in producing both R and S enantiomers of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol, an intermediate closely related to the subject compound, showcasing the potential for developing chiral intermediates in synthesis (Arnone et al., 1991).

Application in Organic Synthesis

  • Formation of Complex Organic Structures : Research highlighted by Loghmani-Khouzani et al. (2006) demonstrated the formation of complex organic structures such as (1H-quinolin-2-ylidene)propan-2-ones, indicating the utility of related compounds in synthesizing advanced organic molecules (Loghmani-Khouzani et al., 2006).

Catalysis

  • Use in Catalysis : Aydemir et al. (2014) explored the preparation of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride and its use in synthesizing phosphinite ligands for catalysis, demonstrating the potential of related compounds in catalytic applications (Aydemir et al., 2014).

Photocyclization and Derivatization

  • Photocyclization Research : Košmrlj and Šket (2007) investigated the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones, showing the relevance of chloro-substituted propanones in photochemical processes (Košmrlj & Šket, 2007).

  • Derivatization in Gas Chromatography-Mass Spectrometry : Kubwabo et al. (2009) developed a derivatization technique using 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, showing the application of chloro-substituted compounds in analytical chemistry (Kubwabo et al., 2009).

properties

IUPAC Name

2-chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF2NO/c1-6(9)7(13)12-4-2-3-8(10,11)5-12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRNAWDZUFQTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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